molecular formula C10H9N3O2 B2681643 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid CAS No. 1368924-96-2

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid

Cat. No. B2681643
CAS RN: 1368924-96-2
M. Wt: 203.201
InChI Key: MMHYEYMBDZNXNQ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties . They are also known to possess antioxidant properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care to avoid potential hazards. Specific safety information would depend on the exact structure of the compound .

Future Directions

Research into 1,2,4-triazoles is ongoing, with many studies focusing on the development of new derivatives with improved biological activity . They are also being investigated for their potential use in various applications, including as anticancer agents .

properties

IUPAC Name

4-(3-methyl-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-12-11-6-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHYEYMBDZNXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid

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